molecular formula C5H10O4 B1623831 methyl (3R)-3,4-dihydroxybutanoate CAS No. 88246-12-2

methyl (3R)-3,4-dihydroxybutanoate

Cat. No.: B1623831
CAS No.: 88246-12-2
M. Wt: 134.13 g/mol
InChI Key: KCKWOJWPEXHLOQ-SCSAIBSYSA-N
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Description

Methyl (3R)-3,4-dihydroxybutanoate is an organic compound with the molecular formula C5H10O4 It is a derivative of butanoic acid, featuring two hydroxyl groups at the 3rd and 4th positions and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl (3R)-3,4-dihydroxybutanoate can be synthesized through several methods. One common approach involves the esterification of (3R)-3,4-dihydroxybutanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process might include steps such as:

    Esterification: Reacting (3R)-3,4-dihydroxybutanoic acid with methanol.

    Purification: Using techniques like distillation or crystallization to isolate the desired product.

    Quality Control: Ensuring the purity and consistency of the final product through analytical methods such as HPLC or NMR spectroscopy.

Chemical Reactions Analysis

Types of Reactions: Methyl (3R)-3,4-dihydroxybutanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products:

    Oxidation: Formation of 3,4-dioxobutanoate or 3,4-dicarboxybutanoate.

    Reduction: Formation of methyl (3R)-3,4-dihydroxybutanol.

    Substitution: Formation of methyl (3R)-3,4-dialkoxybutanoate or methyl (3R)-3,4-diacylbutanoate.

Scientific Research Applications

Methyl (3R)-3,4-dihydroxybutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its role in metabolic pathways and as a potential biomarker.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which methyl (3R)-3,4-dihydroxybutanoate exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may act as a substrate for enzymes involved in metabolic pathways, influencing cellular processes such as energy production and signal transduction. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, modulating their activity.

Comparison with Similar Compounds

Methyl (3R)-3,4-dihydroxybutanoate can be compared with other similar compounds such as:

    Methyl (3S)-3,4-dihydroxybutanoate: The stereoisomer with different spatial arrangement of hydroxyl groups.

    Ethyl (3R)-3,4-dihydroxybutanoate: Similar structure but with an ethyl ester group instead of a methyl ester.

    Methyl (3R)-3,4-dihydroxyhexanoate: A longer carbon chain variant.

Uniqueness: this compound is unique due to its specific stereochemistry, which can influence its reactivity and interaction with biological molecules. Its dual hydroxyl groups also provide versatility in chemical modifications, making it a valuable intermediate in synthetic chemistry.

By understanding the properties and applications of this compound, researchers can explore its potential in various scientific and industrial fields.

Properties

IUPAC Name

methyl (3R)-3,4-dihydroxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O4/c1-9-5(8)2-4(7)3-6/h4,6-7H,2-3H2,1H3/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCKWOJWPEXHLOQ-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@H](CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50432155
Record name (R)-3,4-Dihydroxy-butyric acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50432155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88246-12-2
Record name (R)-3,4-Dihydroxy-butyric acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50432155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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